ATL-802

A2B adenosine receptor binding affinity radioligand competition

ATL-802 is the only commercially available adenosine A2B receptor antagonist with validated murine receptor binding (Ki = 8.6 nM) and >900-fold selectivity over A1, A2A, and A3 subtypes. Unlike human-receptor-optimized compounds (MRS-1754, PSB-603) or low-selectivity alternatives (CVT-6883), ATL-802 is species-matched for murine models and functionally characterized in lung ischemia-reperfusion injury, EVLP-reconditioned DCD lungs, and type II alveolar epithelial cells. Its unique pharmacologic profile avoids off-target adenosine receptor effects, ensuring reliable target engagement data in preclinical pulmonary inflammation research.

Molecular Formula C24H22F3N7O3
Molecular Weight 513.5 g/mol
Cat. No. B1666114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATL-802
SynonymsATL802;  ATL 802;  ATL-802.
Molecular FormulaC24H22F3N7O3
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F
InChIInChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31)
InChIKeyIKIXRBGOWUFFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATL-802 for A2B Adenosine Receptor Research: Procurement and Differentiation Guide


ATL-802 is a small-molecule adenosine A2B receptor (A2BR) antagonist with a molecular formula of C24H22F3N7O3 and a molecular weight of 513.47 g/mol [1]. It demonstrates potent binding affinity for the mouse A2BR with a Ki value of 8.6 nM and exhibits high selectivity (>900-fold) over other adenosine receptor subtypes (A1, A2A, A3) [2]. The compound has been characterized in multiple experimental systems including recombinant receptor binding assays, murine type II alveolar epithelial cell functional assays, and in vivo lung ischemia-reperfusion (IR) injury models [3].

Why ATL-802 Cannot Be Substituted with Other A2B Antagonists: Key Differentiation Factors


Adenosine A2B receptor antagonists constitute a heterogeneous class with substantial divergence in species-specific potency, selectivity profiles, and in vivo functional outcomes. While compounds such as MRS-1754 and PSB-603 demonstrate high affinity for human A2BR (Ki values of 1.45-1.97 nM and 0.553 nM, respectively), their pharmacological characterization in murine pulmonary injury models is limited or absent . Conversely, CVT-6883 has been characterized in both binding and in vivo asthma models but exhibits lower selectivity margins (Ki for human A2BR = 22 nM with ~49- to 149-fold selectivity over A1, A2A, and A3 receptors) [1]. ATL-802 uniquely combines validated murine A2BR potency (Ki = 8.6 nM) with >900-fold subtype selectivity and demonstrated efficacy across multiple pulmonary injury endpoints—including compliance improvement, airway resistance reduction, and cytokine attenuation—in a translationally relevant lung ischemia-reperfusion model [2]. These pharmacologic and functional distinctions preclude simple substitution with alternative A2BR antagonists in preclinical pulmonary research settings.

ATL-802 Quantitative Differentiation Evidence: Comparative Pharmacology and In Vivo Efficacy Data


Murine A2B Receptor Binding Affinity: ATL-802 Ki = 8.6 nM Versus Comparator Reference Data

In competition radioligand binding assays using recombinant mouse adenosine receptors, ATL-802 exhibits a Ki value of 8.6 ± 0.5 nM (mean ± SE, n = 3) for the mouse A2B receptor. Comparative analysis with other A2B antagonists reveals that while MRS-1754 and PSB-603 demonstrate sub-nanomolar potency at human A2B receptors (Ki = 1.45-1.97 nM and 0.553 nM, respectively), these values are derived from human recombinant systems and may not directly translate to murine pharmacology [1]. CVT-6883 exhibits a Ki of 22 nM at human A2B receptors [2].

A2B adenosine receptor binding affinity radioligand competition murine receptor pharmacology

Adenosine Receptor Subtype Selectivity: ATL-802 >900-Fold Selectivity Versus CVT-6883

ATL-802 demonstrates >900-fold selectivity for the mouse A2B receptor over mouse A1, A2A, and A3 receptor subtypes in competitive binding assays [1]. In comparison, CVT-6883 exhibits selectivity margins of approximately 49-fold over human A1 (Ki = 1,940 nM), 149-fold over human A2A (Ki = 3,280 nM), and 49-fold over human A3 (Ki = 1,070 nM) receptors [2]. PSB-603 demonstrates virtually no affinity for human A1, A2A, and A3 receptors up to 10 μM (>18,000-fold selectivity relative to its 0.553 nM Ki) .

receptor selectivity off-target pharmacology A1/A2A/A3 receptors adenosine receptor profiling

Functional Antagonism in Murine Type II Alveolar Epithelial Cells: Complete cAMP Inhibition by ATL-802

In purified murine type II alveolar epithelial cells (AECs), ATL-802 at 100 nM inhibited NECA (10 μM)-stimulated cAMP accumulation almost completely, confirming functional A2BR antagonism in a physiologically relevant lung cell population [1]. Importantly, ATL-802 did not affect isoproterenol-induced cAMP accumulation, demonstrating specificity for adenosine receptor-mediated signaling without interfering with β-adrenergic pathways. Comparative functional antagonism data for MRS-1754 or PSB-603 in this specific murine AEC system are not available in the primary literature.

cAMP signaling alveolar epithelial cells functional antagonism NECA-stimulated cAMP

In Vivo Lung Function Improvement After Ischemia-Reperfusion Injury: ATL-802 Multi-Parameter Protection

In a murine lung ischemia-reperfusion (IR) injury model, ATL-802 treatment significantly improved multiple lung function parameters compared to IR-only controls: pulmonary compliance was increased, airway resistance was reduced, and pulmonary artery pressure was decreased [1]. Additionally, ATL-802 significantly attenuated proinflammatory cytokine production (IL-8 in human A549 cells), neutrophil infiltration, vascular permeability, and edema formation. In an ex vivo lung perfusion (EVLP) model using donation after circulatory death (DCD) lungs, ATL-802 significantly improved compliance and reduced pulmonary artery pressure, demonstrating therapeutic potential in transplant-relevant settings. Comparative in vivo IR injury efficacy data for MRS-1754 or PSB-603 in pulmonary models are not reported; CVT-6883 has been characterized in allergic asthma models but not in lung IR injury [2].

lung ischemia-reperfusion injury pulmonary compliance airway resistance neutrophil infiltration ex vivo lung perfusion

ATL-802 Optimal Application Scenarios Based on Validated Evidence


Murine Lung Ischemia-Reperfusion Injury and Transplant Reconditioning Studies

ATL-802 is directly validated in murine lung IR injury models, demonstrating significant improvement in pulmonary compliance, reduction in airway resistance and pulmonary artery pressure, and attenuation of inflammatory markers including neutrophil infiltration and vascular permeability [1]. The compound also shows efficacy in ex vivo lung perfusion (EVLP) reconditioning of DCD lungs, making it the evidence-supported A2BR antagonist for preclinical lung transplantation research.

Murine Type II Alveolar Epithelial Cell Signaling and A2BR Functional Studies

ATL-802 has been functionally characterized in purified murine type II AECs, where it completely inhibits NECA-stimulated cAMP accumulation at 100 nM without affecting β-adrenergic signaling [2]. This cell-type-specific validation supports its use in mechanistic studies of alveolar epithelial A2BR signaling and cAMP-mediated pulmonary physiology.

Murine Pulmonary Inflammation Models Requiring High A2BR Selectivity

With >900-fold selectivity for mouse A2BR over A1, A2A, and A3 receptor subtypes, ATL-802 minimizes confounding off-target adenosine receptor effects in murine pulmonary inflammation studies [3]. This selectivity profile is particularly valuable when studying A2BR-specific contributions to cytokine production, neutrophil chemotaxis, and vascular permeability in complex inflammatory environments.

Species-Matched Murine Pharmacology Studies of A2BR Antagonism

Unlike human receptor-optimized antagonists such as MRS-1754 or PSB-603, ATL-802 has validated mouse A2BR binding data (Ki = 8.6 nM) from recombinant murine receptor assays [4]. This species-matched pharmacological characterization is essential for accurate dose selection and interpretation of target engagement in murine disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATL-802

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.